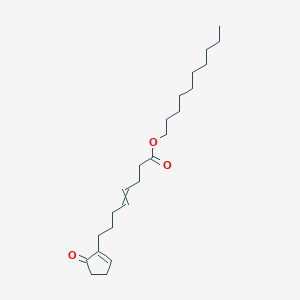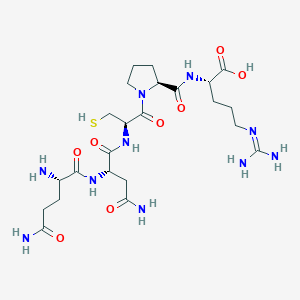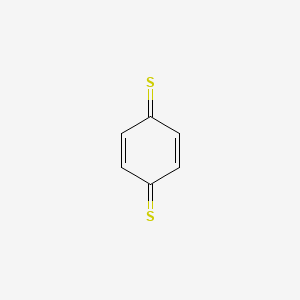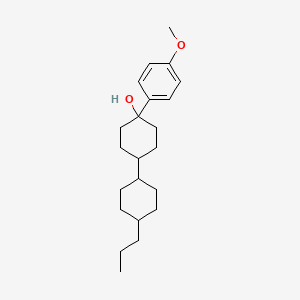
Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate: is a chemical compound characterized by its unique structure, which includes a decyl chain, a cyclopentenone ring, and an octenoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate typically involves the esterification of 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoic acid with decanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or solid acids can be used to facilitate the esterification reaction. The use of high-purity starting materials and controlled reaction conditions ensures the production of a high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclopentenone ring to a cyclopentanol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts such as triethylamine or pyridine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, cyclopentanol derivatives.
Substitution: Amides, different esters.
Aplicaciones Científicas De Investigación
Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active metabolites, which can interact with enzymes or receptors in biological systems. The cyclopentenone ring may also play a role in modulating biological activity through its electrophilic properties.
Comparación Con Compuestos Similares
Similar Compounds
- Octyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate
- Butyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate
- Hexyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate
Uniqueness
Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate is unique due to its longer decyl chain, which can influence its solubility, reactivity, and biological activity compared to similar compounds with shorter alkyl chains. This structural variation can lead to differences in its applications and effectiveness in various fields.
Propiedades
Número CAS |
82302-77-0 |
|---|---|
Fórmula molecular |
C23H38O3 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
decyl 8-(5-oxocyclopenten-1-yl)oct-4-enoate |
InChI |
InChI=1S/C23H38O3/c1-2-3-4-5-6-7-11-14-20-26-23(25)19-13-10-8-9-12-16-21-17-15-18-22(21)24/h8,10,17H,2-7,9,11-16,18-20H2,1H3 |
Clave InChI |
JQXRUWWPMSFMSN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)CCC=CCCCC1=CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422178.png)


![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene)](/img/structure/B14422190.png)




![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)
![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)
![(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine](/img/structure/B14422255.png)

sulfanium iodide](/img/structure/B14422268.png)
